molecular formula C14H14N2O4S2 B12473204 3,3'-(Quinazoline-2,4-diyldisulfanediyl)dipropanoic acid

3,3'-(Quinazoline-2,4-diyldisulfanediyl)dipropanoic acid

Cat. No.: B12473204
M. Wt: 338.4 g/mol
InChI Key: RXKFCDPGLGKITK-UHFFFAOYSA-N
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Description

3,3’-(Quinazoline-2,4-diyldisulfanediyl)dipropanoic acid is a compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinazoline core linked by a disulfide bridge to propanoic acid moieties, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Quinazoline-2,4-diyldisulfanediyl)dipropanoic acid can be achieved through various synthetic routes. One common method involves the reaction of quinazoline derivatives with disulfide-containing reagents under specific conditions. For example, the reaction may be carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the efficient production of 3,3’-(Quinazoline-2,4-diyldisulfanediyl)dipropanoic acid.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Quinazoline-2,4-diyldisulfanediyl)dipropanoic acid can undergo various chemical reactions, including:

    Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bridge can be reduced to thiols.

    Substitution: The quinazoline core can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

3,3’-(Quinazoline-2,4-diyldisulfanediyl)dipropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3’-(Quinazoline-2,4-diyldisulfanediyl)dipropanoic acid involves its interaction with specific molecular targets. The disulfide bridge may play a role in modulating the activity of enzymes or proteins by forming reversible covalent bonds with thiol groups. This can lead to changes in the activity or function of the target molecules, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4-dione: A related compound with a similar quinazoline core but lacking the disulfide bridge.

    3-(Pyridin-3-yl)quinazoline-2,4(1H,3H)-dione: Another quinazoline derivative with different substituents.

Uniqueness

3,3’-(Quinazoline-2,4-diyldisulfanediyl)dipropanoic acid is unique due to the presence of the disulfide bridge, which imparts distinct chemical and biological properties. This feature allows it to participate in redox reactions and form reversible covalent bonds, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H14N2O4S2

Molecular Weight

338.4 g/mol

IUPAC Name

3-[2-(2-carboxyethylsulfanyl)quinazolin-4-yl]sulfanylpropanoic acid

InChI

InChI=1S/C14H14N2O4S2/c17-11(18)5-7-21-13-9-3-1-2-4-10(9)15-14(16-13)22-8-6-12(19)20/h1-4H,5-8H2,(H,17,18)(H,19,20)

InChI Key

RXKFCDPGLGKITK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCCC(=O)O)SCCC(=O)O

Origin of Product

United States

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